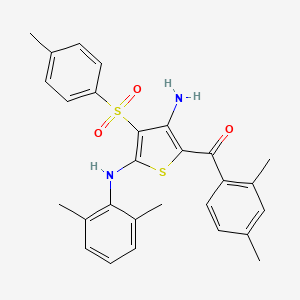
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C28H28N2O3S2 and its molecular weight is 504.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule with potential biological applications. Characterized by its unique functional groups, this compound has been the subject of various studies aimed at understanding its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a thiophene ring substituted with amino and tosyl groups, which are crucial for its biological interactions. The IUPAC name is:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O3S2 |
| Molecular Weight | 482.64 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism often involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Receptor Binding : It can bind to receptors, altering their function and influencing cellular responses.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For example:
- Study on MCF-7 and HepG2 Cells : A study demonstrated that related compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2). The IC50 values indicated higher potency against MCF-7 cells compared to HepG2 cells .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit certain enzymes that are crucial in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : Similar thiophene derivatives have shown promise as COX inhibitors, which are important in inflammation and pain management.
Case Studies
- Case Study on Anticancer Properties : In a comparative study, several thiophene derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the amino and tosyl groups significantly affected the cytotoxicity profiles against various cancer cell lines .
- Mechanistic Insights : Another study focused on the interaction between thiophene derivatives and specific protein targets. The findings suggested that these compounds could disrupt protein-protein interactions critical for cancer cell survival .
Propiedades
IUPAC Name |
[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-16-9-12-21(13-10-16)35(32,33)27-23(29)26(25(31)22-14-11-17(2)15-20(22)5)34-28(27)30-24-18(3)7-6-8-19(24)4/h6-15,30H,29H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGNPSUISTFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=CC=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













